5,6-dimethoxy-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-N-(4-methylphenyl)-1H-indene-2-carboxamide
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Overview
Description
5,6-dimethoxy-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-N-(4-methylphenyl)-1H-indene-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethoxy-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-N-(4-methylphenyl)-1H-indene-2-carboxamide involves multiple steps. One common approach is the Michael addition reaction, where 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one is used as a starting material . This compound undergoes reactions with various nucleophiles, including piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole, under specific conditions to yield the desired product .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, including column chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
5,6-dimethoxy-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-N-(4-methylphenyl)-1H-indene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained. For example, the Michael addition reaction is often carried out in the presence of a base, such as potassium carbonate (K₂CO₃), and a solvent, such as N-methyl-2-pyrrolidone (NMP) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the Michael addition reaction yields various derivatives of 5,6-dimethoxy-1-indanone .
Scientific Research Applications
5,6-dimethoxy-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-N-(4-methylphenyl)-1H-indene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-N-(4-methylphenyl)-1H-indene-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety plays a crucial role in its biological activity, interacting with various enzymes and receptors in the body . For example, indole derivatives are known to inhibit acetylcholine esterase, which is significant in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: This compound also contains an indole moiety and has similar biological activities.
Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide): Known for its role in regulating sleep, melatonin shares structural similarities with the compound .
Uniqueness
What sets 5,6-dimethoxy-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-N-(4-methylphenyl)-1H-indene-2-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C30H31N3O4 |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
5,6-dimethoxy-3-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-N-(4-methylphenyl)-1H-indene-2-carboxamide |
InChI |
InChI=1S/C30H31N3O4/c1-18-5-7-21(8-6-18)33-30(34)25-13-20-14-27(36-3)28(37-4)16-24(20)29(25)31-12-11-19-17-32-26-10-9-22(35-2)15-23(19)26/h5-10,14-17,31-32H,11-13H2,1-4H3,(H,33,34) |
InChI Key |
RDRGPWIUYNMRPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC(=C(C=C3C2)OC)OC)NCCC4=CNC5=C4C=C(C=C5)OC |
Origin of Product |
United States |
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